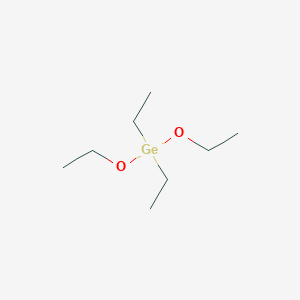
3-Fluorochrysene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties:
- The study by Banerjee et al. (2016) discusses the synthesis of regiospecifically fluorinated polycyclic aromatic hydrocarbons, including 3-Fluorochrysene. They describe a process involving Julia-Kocienski olefination and oxidative photocyclization, highlighting the impact of fluorine atom substitution on the molecular shape of these compounds.
Materials Science and Engineering:
- Research by Fei et al. (2015) explores the influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes, which includes derivatives of 3-Fluorochrysene. They found that fluorination leads to increased polymer ionization potential and enhanced aggregation tendency in solution, suggesting potential applications in materials science, particularly in electronics.
Environmental and Greenhouse Gas Research:
- In the context of environmental science, Prakash et al. (2012) have studied the use of fluoroform (CF3H), a by-product from the manufacture of fluorocarbon-based materials, which includes the family of fluorochrysenes. Their research focuses on the direct nucleophilic trifluoromethylation using CF3H, which has implications in reducing greenhouse gas emissions from industrial processes involving fluorinated compounds.
Analytical and Environmental Chemistry:
- The study by Lutnaes et al. (2005) offers a detailed characterization of monofluorinated polycyclic aromatic compounds, including 3-Fluorochrysene, using NMR spectroscopy. This research is significant for understanding the physicochemical properties of these compounds, which is crucial in analytical and environmental chemistry.
Organic Chemistry and Fluorine Chemistry:
- Research by Amii & Uneyama (2009) covers the broader field of C-F bond activation in organic synthesis, which is relevant to the synthesis and modification of compounds like 3-Fluorochrysene. This research provides insight into the methods and applications of fluoroorganic compounds in various chemical industries.
Propriétés
IUPAC Name |
3-fluorochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIBVBFEZPCUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631463 | |
| Record name | 3-Fluorochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorochrysene | |
CAS RN |
36288-22-9 | |
| Record name | 3-Fluorochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate](/img/no-structure.png)